
Clothianidin-d3 (N-methyl-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clothianidin-d3 (N-methyl-d3) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of clothianidin, a neonicotinoid insecticide, and is characterized by the substitution of three hydrogen atoms with deuterium atoms in the N-methyl group. This modification allows for precise tracking and quantification in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clothianidin-d3 (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of clothianidin. The general synthetic route includes:
Starting Material: Clothianidin.
Deuterium Exchange: The N-methyl group of clothianidin is subjected to deuterium exchange using deuterated reagents such as deuterated methyl iodide (CD3I) under specific reaction conditions.
Purification: The product is purified using chromatographic techniques to obtain high purity Clothianidin-d3 (N-methyl-d3).
Industrial Production Methods
Industrial production of Clothianidin-d3 (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions.
Quality Control: Rigorous quality control measures to ensure the purity and isotopic enrichment of the final product.
Packaging: The compound is packaged under controlled conditions to prevent contamination and degradation.
化学反応の分析
Types of Reactions
Clothianidin-d3 (N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Corresponding oxides of Clothianidin-d3 (N-methyl-d3).
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Clothianidin-d3 (N-methyl-d3) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of clothianidin residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of clothianidin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clothianidin.
Industry: Applied in the development and validation of analytical methods for pesticide residue analysis in food and environmental samples.
作用機序
Clothianidin-d3 (N-methyl-d3) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors (nAChRs) in insects. The compound binds to these receptors, causing overstimulation and eventual paralysis of the insect. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in studies.
類似化合物との比較
Clothianidin-d3 (N-methyl-d3) is compared with other neonicotinoid insecticides such as:
Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different metabolic pathways.
Thiamethoxam: A precursor to clothianidin with distinct degradation products.
Acetamiprid: A neonicotinoid with a different chemical structure and spectrum of activity.
Uniqueness
Clothianidin-d3 (N-methyl-d3) is unique due to its stable isotope labeling, which provides advantages in analytical precision and accuracy. This makes it an invaluable tool in scientific research for studying the behavior and fate of clothianidin in various matrices.
特性
分子式 |
C6H8ClN5O2S |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |
InChIキー |
PGOOBECODWQEAB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N/C(=N/[N+](=O)[O-])/NCC1=CN=C(S1)Cl |
正規SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




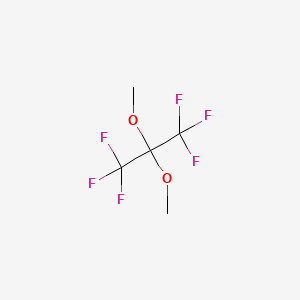
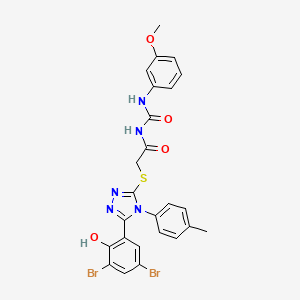
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
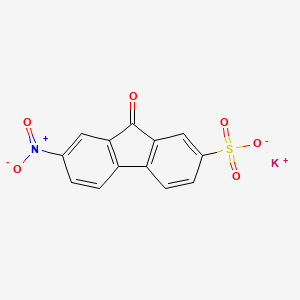
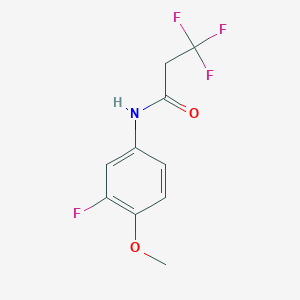
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
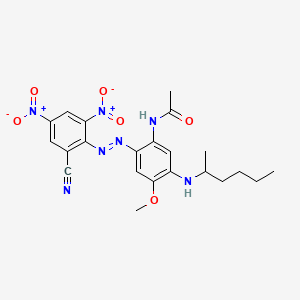
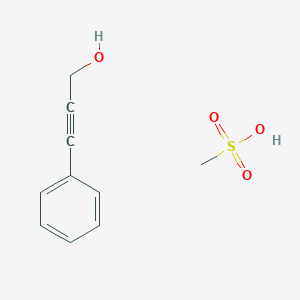

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
